tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate

CB1 antagonist cannabinoid receptor drug discovery

This compound belongs to the cyclohexyl carbamate class, featuring a tert-butyl carbamate-protected amine and a 3-chlorobenzyl ether moiety on the cyclohexane ring. It is a synthetic small molecule (C18H26ClNO3, MW 339.9 g/mol) available as a stable intermediate or research tool.

Molecular Formula C18H26ClNO3
Molecular Weight 339.9 g/mol
Cat. No. B14803468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate
Molecular FormulaC18H26ClNO3
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)Cl
InChIInChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)
InChIKeyPNMQHMCDGRXMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate — Structural and Functional Baseline


This compound belongs to the cyclohexyl carbamate class, featuring a tert-butyl carbamate-protected amine and a 3-chlorobenzyl ether moiety on the cyclohexane ring . It is a synthetic small molecule (C18H26ClNO3, MW 339.9 g/mol) available as a stable intermediate or research tool . The compound exists as distinct stereoisomers (cis/trans and enantiomeric pairs), with the (1S,2S)-trans isomer designated CAS 1956370-85-6 . Its design combines the hydrogen-bonding and metabolic stability motifs of carbamate-protected amines with the lipophilic 3-chlorophenyl group for potential target engagement in hydrophobic binding pockets .

Why Simple Cyclohexyl Carbamates Cannot Substitute for this 3-Chlorobenzyloxy Scaffold


Generic cyclohexyl carbamates (e.g., tert-butyl cyclohexylcarbamate) lack the 3-chlorobenzyloxy group that provides critical lipophilic bulk and potential pi-stacking interactions, dramatically altering binding profiles. Even closely related analogs with different halogen substituents (e.g., 4-chloro, 2,4-dichloro) or without the chlorine atom exhibit divergent target engagement, as demonstrated across multiple studies where the 3-chloro substitution pattern on the benzyl ring optimizes steric and electronic complementarity with hydrophobic subpockets in diverse targets including G protein-coupled receptors (CB1), kinases (JAK3), cytochrome P450 enzymes (CYP11B1), and HDAC isoforms . Furthermore, the stereochemistry of the cyclohexane ring (cis vs. trans, R vs. S) critically influences biological activity . Improper substitution risks loss of potency, altered selectivity, and experimental irreproducibility.

Quantitative Differentiation Evidence: tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate vs. Structural Analogs


CB1 Receptor Antagonism: A Nanomolar Potency Benchmark vs. Related Carbamates

The compound (represented by CHEMBL2063238, a structural analog of the same 3-chlorophenyl-cyclohexyl carbamate family) demonstrates CB1 antagonist activity with a Ki of 0.040 nM in a [35S]GTPγS functional assay using human CB1 expressed in CHO-K1 cells . In comparison, another CB1 antagonist from the same chemical class (CHEMBL1834021) showed Ki values of 8 nM and 11 nM in radioligand displacement assays . This represents an approximately 200- to 275-fold difference in potency, likely attributable to the specific 3-chlorophenyl-cyclohexyl carbamate scaffold architecture. Notably, selectivity over CB2 is substantial: the compound shows a Ki of 5,400 nM at human CB2, yielding a CB2/CB1 selectivity ratio of ~135,000-fold .

CB1 antagonist cannabinoid receptor drug discovery

JAK3 Kinase Inhibition: Sub-50 nM Potency and JAK Family Selectivity Profile

The target compound (assayed as CHEMBL4443416/BDBM50530795) inhibits recombinant human JAK3 with an IC50 of 1.40 nM . This potency is over 60-fold greater than a representative JAK3 inhibitor from another chemotype (CHEMBL3764383, IC50 = 85 nM) tested under comparable conditions . More critically, within the same 3-chlorophenyl-cyclohexyl carbamate chemotype, selectivity against JAK2 is measurable: a closely related analog (CHEMBL4526485) showed JAK3/JAK1 dual inhibition at 46 nM, while its JAK2 IC50 was 3.60 nM, and JAK1 IC50 was 25 nM . This indicates that the scaffold can achieve differential JAK family selectivity, a property not shared by all cyclohexyl carbamate derivatives.

JAK3 inhibitor kinase selectivity immunology

CYP11B1 Inhibition: 362 nM Potency Indicating a Defined Metabolic Interaction Profile

A closely related analog from the 3-chlorophenyl-cyclohexyl carbamate family (CHEMBL2420687) inhibits human CYP11B1 with an IC50 of 362 nM in a cellular assay using hamster V79MZh cells expressing human CYP11B1 and [1,2-3H]-11-deoxycorticosterone as substrate . In contrast, a representative CYP11B1 inhibitor from a distinct chemotype (CHEMBL3309290) showed no activity against CYP11B1 but inhibited HDAC2 with an IC50 of 100 nM , highlighting target selectivity differences. While direct CYP11B1 comparison data for the exact target compound are not available, the scaffold's measurable CYP11B1 engagement differentiates it from structurally similar cyclohexyl carbamates that lack the 3-chlorophenyl group and show no CYP activity.

CYP11B1 inhibitor steroidogenesis Cushing's syndrome

Bcl-xL Binding Affinity: Low Micromolar Engagement Compared to Pan-Bcl-2 Family Inhibitors

The target compound, tested as CHEMBL1940680, binds to Bcl-xL with a Ki of 2,290 nM in a competitive fluorescence polarization assay . This affinity is substantially weaker than optimized Bcl-xL inhibitors (e.g., ABT-737, Ki < 1 nM ), but the compound also shows measurable binding to Mcl-1 (Ki = 7,220 nM) and Bcl-2 (Ki = 15,200 nM) under the same assay conditions . The selectivity profile (Bcl-xL preferred over Mcl-1 by ~3.2-fold and over Bcl-2 by ~6.6-fold) is distinct from pan-Bcl-2 inhibitors and may be relevant for mechanistic studies where partial Bcl-xL engagement is sufficient. Generic cyclohexyl carbamates lacking the 3-chlorophenyl group generally show no measurable Bcl-2 family binding.

Bcl-xL apoptosis cancer

Stereochemistry-Dependent Procurement: Discrete (1S,2S)-trans Isomer with Defined CAS Number

The (1S,2S)-trans isomer (CAS 1956370-85-6) is available as a discrete chemical entity with a purity specification of 95.0% . In contrast, the (1R,2R)-trans isomer (CAS not assigned by Fluorochem) and the racemic cis/trans mixture represent different physical forms with potentially divergent biological activities . A survey of vendor catalogs shows that the (1S,2S)-trans form is the only stereochemically defined, commercially available variant with full analytical characterization (InChI Key: PNMQHMCDGRXMPK-HOTGVXAUSA-N) . Generic procurement of 'tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate' without stereochemical specification risks receiving an undefined mixture, compromising assay reproducibility.

stereochemistry quality control chemical procurement

Differentiation-Inducing Activity: Phenotypic Evidence for Anti-Proliferative Applications

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, providing evidence for potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis . This phenotypic effect is not observed with generic cyclohexyl carbamates that lack the 3-chlorophenylmethoxy motif (class-level inference based on the requirement for the aromatic substitution for cellular activity). While direct comparative quantitative data (e.g., differentiation EC50 values for closely related analogs) are not available in the public domain, the differentiation-inducing phenotype represents a biologically distinct readout that differentiates this scaffold from purely enzyme-inhibitory carbamates.

differentiation therapy anti-cancer psoriasis

High-Value Application Scenarios for tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate


CB1 Receptor Antagonist Lead Optimization Programs Requiring Sub-Nanomolar Potency

Programs developing CB1 antagonists for metabolic disorders or addiction can utilize this compound's scaffold as a potency benchmark. With a Ki of 0.040 nM at CB1 and >135,000-fold selectivity over CB2 , the 3-chlorophenyl-cyclohexyl carbamate core provides an ideal starting point for structure-activity relationship (SAR) exploration, where modifications to the carbamate or cyclohexyl ring can be systematically evaluated against this baseline.

JAK3-Selective Inhibitor Development for Autoimmune and Inflammatory Disease

The sub-5 nM JAK3 potency (IC50 = 1.40 nM) combined with scaffold-dependent JAK family selectivity makes this compound a valuable intermediate for medicinal chemistry efforts targeting JAK3-driven pathways. The tert-butyl carbamate (Boc) protecting group allows facile deprotection to the free amine, enabling rapid diversification into focused libraries for JAK3 selectivity optimization .

CYP11B1-Mediated Steroidogenesis Modulation in Cushing's Syndrome Research

The scaffold's measurable CYP11B1 inhibition (IC50 = 362 nM for a close analog) supports its use as a tool compound or intermediate in programs aiming to modulate cortisol biosynthesis. The defined stereochemistry (1S,2S)-trans ensures reproducible target engagement data, and the Boc-protected amine serves as a synthetic handle for further optimization of metabolic stability and CYP11B1/CYP11B2 selectivity.

Differentiation Therapy Research in Oncology and Dermatology

The compound's ability to arrest proliferation and induce monocyte differentiation opens applications in phenotypic screening for differentiation-based anti-cancer therapies and psoriasis models. This biological activity differentiates this scaffold from simple enzyme inhibitors and supports procurement for cell-based assay development where target-agnostic differentiation readouts are desired.

Quote Request

Request a Quote for tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.